3-Acetoxy-6-hydroxytropane

Catalog No.
S14359542
CAS No.
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetoxy-6-hydroxytropane

Product Name

3-Acetoxy-6-hydroxytropane

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-6(12)14-8-3-7-4-10(13)9(5-8)11(7)2/h7-10,13H,3-5H2,1-2H3

InChI Key

IQJHMKLTWPJIHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC(C(C1)N2C)O

3-Acetoxy-6-hydroxytropane is a natural product found in Datura stramonium with data available.

3-Acetoxy-6-hydroxytropane is a tropane alkaloid characterized by its unique chemical structure, which includes an acetoxy group at the third carbon and a hydroxyl group at the sixth carbon of the tropane ring. This compound is primarily derived from the plant Datura stramonium, commonly known as Jimson weed. Tropane alkaloids, including 3-acetoxy-6-hydroxytropane, are known for their significant pharmacological activities, particularly in the context of anticholinergic effects, which can influence various physiological processes in humans and other organisms.

The chemical reactivity of 3-acetoxy-6-hydroxytropane is influenced by its functional groups. Notably, the hydroxyl group can participate in various substitution reactions, while the acetoxy group can undergo hydrolysis to yield acetic acid and 6-hydroxytropane. The compound can also engage in esterification reactions, particularly with alcohols, to form new esters. Additionally, it may participate in oxidation reactions due to the presence of the hydroxyl group, which can be converted into a carbonyl group under appropriate conditions.

3-Acetoxy-6-hydroxytropane exhibits notable biological activity, particularly as an anticholinergic agent. It has been studied for its potential therapeutic effects in treating conditions such as motion sickness and muscle spasms. The compound's mechanism of action involves antagonism of acetylcholine receptors, leading to decreased secretions and muscle relaxation. Furthermore, research indicates that tropane alkaloids possess antimicrobial properties and may have applications in treating infections caused by various pathogens .

The synthesis of 3-acetoxy-6-hydroxytropane can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Datura stramonium, where it naturally occurs alongside other tropane alkaloids.
  • Chemical Synthesis: Laboratory synthesis may involve:
    • Acetoxylation: Utilizing palladium-catalyzed C(sp³)–H acetoxylation to introduce the acetoxy group selectively.
    • Hydroxylation: Employing hydroxylation reactions to introduce the hydroxyl group at the appropriate position on the tropane ring .

3-Acetoxy-6-hydroxytropane has several applications in pharmacology due to its biological properties:

  • Pharmaceuticals: It is explored for use in medications aimed at treating gastrointestinal disorders and as a muscle relaxant.
  • Research: The compound serves as a valuable tool in pharmacological studies investigating cholinergic pathways and receptor interactions.
  • Natural Remedies: Traditionally, extracts containing this compound have been used in herbal medicine for their analgesic and anti-inflammatory properties .

Studies on interaction profiles highlight that 3-acetoxy-6-hydroxytropane interacts with various neurotransmitter systems beyond acetylcholine receptors. Research indicates potential interactions with serotonin and dopamine pathways, suggesting broader implications for mood regulation and anxiety management. In vitro studies have demonstrated that this compound can modulate receptor activity and influence neurotransmitter release dynamics .

Several compounds share structural similarities with 3-acetoxy-6-hydroxytropane. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
3-Hydroxy-6-hydroxytropaneHydroxyl groups at both positions 3 and 6Increased polarity; potential for enhanced solubility
3-Acetoxy-6-methylbutyryloxytropaneMethylbutyryl group instead of hydroxyl at position 6Altered pharmacokinetics; different biological effects
3-Tigloyloxy-6-hydroxytropaneTigloyloxy group at position 3Enhanced lipophilicity; varied receptor interactions
3-Hydroxy-6-tigloyloxytropaneTigloyloxy group at position 6Potentially different therapeutic applications

These compounds illustrate variations in functional groups that significantly influence their biological activity and pharmacological applications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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